(3,4-Dimethoxyphenyl)(4-nitrophenyl)methanone
Overview
Description
(3,4-Dimethoxyphenyl)(4-nitrophenyl)methanone: is a chemical compound characterized by its unique molecular structure, which includes a benzene ring substituted with methoxy and nitro groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3,4-Dimethoxyphenyl)(4-nitrophenyl)methanone typically involves the condensation of 3,4-dimethoxybenzaldehyde with 4-nitrobenzoyl chloride in the presence of a base such as pyridine. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the compound can be synthesized using continuous flow reactors, which offer better control over reaction parameters and improved safety compared to batch processes. The use of green chemistry principles, such as the use of environmentally benign solvents and catalysts, is also being explored to make the production process more sustainable.
Chemical Reactions Analysis
(3,4-Dimethoxyphenyl)(4-nitrophenyl)methanone: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, leading to a variety of substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Typical reagents include halogens (e.g., Br2, Cl2) and strong bases (e.g., NaOH).
Major Products Formed:
Oxidation: 3,4-Dimethoxybenzoic acid, 4-nitrobenzoic acid
Reduction: 3,4-Dimethoxyaniline, 4-nitroaniline
Substitution: 3,4-Dimethoxychlorobenzene, 4-nitrochlorobenzene
Scientific Research Applications
(3,4-Dimethoxyphenyl)(4-nitrophenyl)methanone: has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: It serves as a probe in biological studies to understand the interaction of aromatic compounds with biological macromolecules.
Medicine: The compound has shown potential in drug discovery and development, particularly in the design of new therapeutic agents.
Industry: It is used in the manufacture of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which (3,4-Dimethoxyphenyl)(4-nitrophenyl)methanone exerts its effects involves its interaction with molecular targets and pathways. The compound can bind to specific receptors or enzymes, leading to biological responses. The exact mechanism may vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
(3,4-Dimethoxyphenyl)(4-nitrophenyl)methanone: is compared with other similar compounds, such as:
(3,4-Dichlorophenyl)(4-nitrophenyl)methanone: Similar structure but with chlorine substituents instead of methoxy groups.
(2,4-Dimethoxyphenyl)(3-methylphenyl)methanone: Similar structure but with a methyl group instead of a nitro group.
The uniqueness of this compound lies in its specific combination of methoxy and nitro groups, which confer distinct chemical and biological properties.
Conclusion
This compound: is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure and reactivity make it a valuable tool in research and development.
Properties
IUPAC Name |
(3,4-dimethoxyphenyl)-(4-nitrophenyl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO5/c1-20-13-8-5-11(9-14(13)21-2)15(17)10-3-6-12(7-4-10)16(18)19/h3-9H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZDQUXXBVWOUPE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)C2=CC=C(C=C2)[N+](=O)[O-])OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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